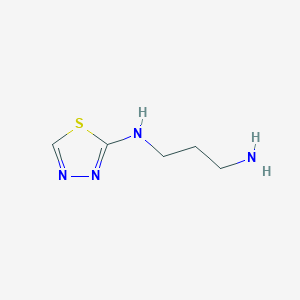

2-(3-Aminopropylamino)-1,3,4-thiadiazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H10N4S |

|---|---|

Molecular Weight |

158.23 g/mol |

IUPAC Name |

N'-(1,3,4-thiadiazol-2-yl)propane-1,3-diamine |

InChI |

InChI=1S/C5H10N4S/c6-2-1-3-7-5-9-8-4-10-5/h4H,1-3,6H2,(H,7,9) |

InChI Key |

JHMQSFNQQSENOL-UHFFFAOYSA-N |

Canonical SMILES |

C1=NN=C(S1)NCCCN |

Origin of Product |

United States |

Elucidation of Biological Action Mechanisms for 2 3 Aminopropylamino 1,3,4 Thiadiazole and Its Analogs

Enzyme Inhibition Studies

Inosine (B1671953) 5'-Phosphate Dehydrogenase (IMP Dehydrogenase) Inhibition Pathways

Derivatives of 2-amino-1,3,4-thiadiazole (B1665364) have been identified as potent inhibitors of inosine 5'-phosphate (IMP) dehydrogenase, a key enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides. nih.govmostwiedzy.pl The inhibition of this enzyme disrupts DNA and RNA synthesis, making it a target for anticancer and antiviral agents. mostwiedzy.pl Two notable derivatives, a nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) analog and an aminothiadiazole mononucleotide, have been shown to inhibit IMP dehydrogenase from leukemia L1210 cells through distinct pathways. nih.gov

The NAD analog acts as a pseudoirreversible inhibitor and is noncompetitive with respect to both IMP and NAD. nih.gov In contrast, the aminothiadiazole mononucleotide exhibits reversible inhibition and is competitive with IMP, but uncompetitive with NAD. nih.gov This mononucleotide has a reported Ki of approximately 0.1 μM. nih.gov Studies have shown that a metabolite of [5-14C]aminothiadiazole forms in L1210 cells, suggesting that the in vivo activity is mediated by these metabolites. nih.gov

Table 1: Inhibition of IMP Dehydrogenase by 2-Amino-1,3,4-thiadiazole Derivatives

| Derivative | Inhibition Type | Competition with IMP | Competition with NAD | Ki (approx.) |

|---|---|---|---|---|

| NAD Analog | Pseudoirreversible | Noncompetitive | Noncompetitive | Not reported |

| Aminothiadiazole Mononucleotide | Reversible | Competitive | Uncompetitive | 0.1 μM |

α-Glucosidase Inhibitory Mechanisms

Certain analogs of 2-(3-aminopropylamino)-1,3,4-thiadiazole have demonstrated significant inhibitory activity against α-glucosidase, an enzyme involved in the breakdown of carbohydrates. nih.govmdpi.com Inhibition of this enzyme can help in managing postprandial hyperglycemia. mdpi.com A study on novel 1,3,4-thiadiazole-bearing Schiff base analogs identified several compounds with excellent inhibitory activity against α-glucosidase, with IC50 values ranging from 1.10 ± 0.10 μM to 18.10 ± 0.20 μM. nih.gov Notably, some of these analogs showed significantly higher potency than the standard drug, acarbose (B1664774) (IC50 of 11.50 ± 0.30 μM). nih.gov Another series of 1,3,4-thiadiazole (B1197879) derivatives also exhibited potent α-glucosidase inhibition, with one compound showing an IC50 value of 3.66 mM, which was nearly 3.7 times lower than that of acarbose (IC50 = 13.88 mM). mdpi.comresearchgate.net The mechanism of inhibition is believed to involve the interaction of the thiadiazole moiety with the active site of the enzyme, thereby preventing the hydrolysis of carbohydrates.

Table 2: α-Glucosidase Inhibitory Activity of 1,3,4-Thiadiazole Analogs

| Compound Series | Range of IC50 Values | Reference Compound | Reference IC50 Value |

|---|---|---|---|

| Schiff base analogs | 1.10 ± 0.10 μM to 18.10 ± 0.20 μM | Acarbose | 11.50 ± 0.30 μM |

| Derivatives with acidic linkers | One compound with IC50 of 3.66 mM | Acarbose | 13.88 mM |

Bloom Helicase (BLM) Inhibition and DNA Binding Interactions

A potent small molecule inhibitor of Bloom helicase (BLM), designated as ML216, has been identified, which features a 1,3,4-thiadiazole core. nih.govnih.gov BLM is a RecQ helicase that plays a crucial role in maintaining genome stability. nih.gov ML216 acts as a potent inhibitor of the DNA unwinding activity of BLM. nih.govnih.gov The mechanism of inhibition involves the competitive inhibition of the DNA binding activity of BLM. nih.gov By preventing BLM from binding to DNA, ML216 effectively blocks its helicase activity. nih.gov This compound has been shown to induce sister chromatid exchanges in cells containing BLM, but not in BLM-deficient cells, indicating its selectivity. nih.gov

TGF-beta Receptor I Kinase Modulation

Imidazo[2,1-b] nih.govnih.govnih.govthiadiazole derivatives have been shown to modulate the activity of TGF-beta receptor I kinase. researchgate.net The transforming growth factor-beta (TGF-β) signaling pathway is involved in various cellular processes, and its dysregulation can lead to diseases like cancer. nih.govnih.gov These thiadiazole derivatives are believed to act as ATP-competitive inhibitors. researchgate.net By binding to the ATP-binding site of the TGF-beta receptor kinase, they prevent the phosphorylation reaction that initiates the downstream signaling cascade. researchgate.net This inhibition of TGF-β signaling can contribute to the anticancer effects of these compounds. researchgate.net

Viral Polymerase Inhibition Mechanisms

Derivatives of 2-amino-1,3,4-thiadiazole have been investigated for their antiviral properties, with some showing activity against various viruses, including human cytomegalovirus (HCMV). nih.govnih.gov One of the proposed mechanisms of action is the inhibition of viral polymerases. nih.gov For instance, certain compounds are thought to inhibit HCMV polymerase, thereby disrupting viral replication. nih.gov The development of polymerase inhibitors is a common strategy in antiviral drug discovery, as these enzymes are essential for the replication of viral genetic material. mdpi.com While the broad antiviral potential of 2-amino-1,3,4-thiadiazole derivatives is recognized, the specific interactions and detailed inhibitory mechanisms against various viral polymerases require further investigation. nih.govnih.gov

Interference with Molecular and Cellular Processes

Beyond direct enzyme inhibition, analogs of this compound can interfere with various molecular and cellular processes, contributing to their biological effects. One such example is the derivative 2-(4-fluorophenyloamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT). nih.gov

Studies on FABT have revealed its ability to inhibit the extracellular signal-regulated kinase (ERK) 1/2 pathway in human non-small cell lung carcinoma cells. nih.gov The ERK pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival. By inhibiting the activation of ERK1/2, FABT can disrupt these processes. nih.gov Furthermore, FABT has been shown to induce cell cycle arrest in the G0/G1 phase. nih.gov This cell cycle arrest is associated with an enhanced expression of p27/Kip1, a cyclin-dependent kinase inhibitor. nih.gov This demonstrates a mechanism of action that involves the modulation of key regulatory proteins in the cell cycle, leading to an antiproliferative effect. nih.gov

DNA Replication Modulation

The 1,3,4-thiadiazole nucleus is considered a bioisostere of the pyrimidine (B1678525) ring, a fundamental component of nucleosides in nucleic acids. mdpi.com This structural similarity suggests that thiadiazole derivatives can interfere with processes related to DNA replication. The mesoionic character of the 1,3,4-thiadiazole ring system allows these otherwise neutral compounds to possess discrete regions of positive and negative charge. mdpi.com This feature enables them to efficiently cross cellular membranes and engage in strong interactions with biological macromolecules like DNA and proteins. nih.govmdpi.com

Studies have shown that certain 1,3,4-thiadiazole derivatives interact with calf thymus DNA (CT-DNA), primarily through an intercalative mechanism. rsc.org This mode of binding, where the molecule inserts itself between the base pairs of the DNA double helix, can disrupt DNA replication and transcription, contributing to the cytotoxic effects of these compounds. The ability of 2-amino-1,3,4-thiadiazole analogs to modulate DNA-related processes is a key aspect of their biological activity.

Protein Kinase Activity Regulation (e.g., EGFR/HER-2 Dual Targeting)

Derivatives of the 2-amino-1,3,4-thiadiazole scaffold have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer. nih.gov Among the most significant targets are the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2), both of which are key players in the proliferation and survival of cancer cells. nih.gov

Research has led to the development of thiazole (B1198619) and imidazo[2,1-b]thiazole (B1210989) derivatives that act as potent dual inhibitors of both EGFR and HER2 kinases. nih.gov For instance, compounds 39 and 43 (from the thiazole-based series) demonstrated significant inhibitory activity against both kinases, with IC₅₀ values in the nanomolar range. nih.gov The antitumor capacity of 1,3,4-thiadiazole-2-amine derivatives is linked to their potential to inhibit a range of kinases, including EGFR. nih.gov This inhibition typically occurs by targeting the ATP-binding pocket of the kinase domain, thereby preventing the downstream signaling cascades that promote cell growth and division. nih.gov

| Compound | EGFR IC₅₀ (µM) | HER-2 IC₅₀ (µM) |

|---|---|---|

| Compound 39 | 0.153 | 0.108 |

| Compound 43 | 0.122 | 0.078 |

Receptor-Ligand Interactions and Binding Affinities

The biological effects of 2-amino-1,3,4-thiadiazole analogs are fundamentally governed by their interactions with specific protein receptors. Molecular modeling and docking studies have been instrumental in elucidating these interactions at an atomic level. For example, studies on thiadiazole derivatives as antagonists for the human adenosine (B11128) A3 receptor have revealed the critical role of specific structural features in determining binding affinity. nih.gov

Molecular docking experiments showed that a potent 1,2,4-thiadiazole (B1232254) antagonist, compound 39 , forms a key hydrogen bond between its carbonyl group and the glutamine residue Q167 in the second extracellular loop (EL2) of the human A3 receptor. nih.gov In contrast, its less active 1,3,4-thiadiazole regioisomer, compound 42 , was unable to form this crucial hydrogen bond, resulting in a nearly 6000-fold decrease in binding affinity. nih.gov This highlights the precise structural requirements for effective receptor-ligand engagement.

Similarly, in the context of enzyme inhibition, docking studies of 2-amino-1,3,4-thiadiazole derivatives with Trypanosoma brucei Pteridine Reductase (TbPTR1) identified key interactions. The 2-amino group on the thiadiazole ring was found to be within hydrogen bonding distance of both the NADP⁺ cofactor and the Ser95 residue of the enzyme. acs.org The nitrogen atoms of the thiadiazole ring also formed hydrogen bonds with the NADP⁺ ribose and the Tyr174 residue, anchoring the inhibitor in the active site. acs.org

| Compound | Target Receptor | Binding Affinity (Kᵢ) | Key Interacting Residue |

|---|---|---|---|

| Compound 39 (1,2,4-thiadiazole) | Human Adenosine A3 | 0.79 nM | Q167 |

| Compound 42 (1,3,4-thiadiazole) | Human Adenosine A3 | 4.7 µM | None observed |

Structure-Activity Relationship (SAR) and Structure-Mechanism Relationship Investigations

Understanding the Structure-Activity Relationship (SAR) is crucial for optimizing the potency and selectivity of 2-amino-1,3,4-thiadiazole derivatives. Research has consistently shown that the biological activity of these compounds is highly dependent on the nature and position of substituents on both the thiadiazole core and the amino group. nih.gov

Key SAR findings for 2-amino-1,3,4-thiadiazole analogs include:

Substitution at the 5-position: Introducing an aromatic ring at the 5-position of the 1,3,4-thiadiazole core generally enhances anticancer activity. The specific chemical nature and position of substituents on this aromatic ring further modulate the compound's efficacy. nih.gov

Substitution on the 2-amino group: The type of substituent attached to the 2-amino group also plays a critical role in determining biological effects. nih.gov For anti-HIV activity, the introduction of electron-withdrawing groups, such as fluorine, on an N-aryl substituent enhances potency compared to an unsubstituted phenyl ring. mdpi.com

Linker and Terminal Groups: For inhibitors of TbPTR1, analogs with a linker of 2–3 atoms between the thiadiazole ring and a terminal aryl group, particularly those incorporating a second amino group, showed favorable interactions within the enzyme's active site. acs.org

These SAR studies provide a rational basis for the design of new, more effective analogs. By systematically modifying the scaffold, researchers can fine-tune the interactions with specific biological targets, thereby enhancing the desired therapeutic mechanism while potentially reducing off-target effects. acs.org

| Target/Activity | Favorable Structural Feature | Reference |

|---|---|---|

| Anticancer | Aromatic ring at the 5-position of the thiadiazole core. | nih.gov |

| Anti-HIV | Electron-withdrawing groups (e.g., -F, -CF₃) on the N-phenyl substituent. | mdpi.com |

| Adenosine A3 Receptor Antagonism | N-acetyl or propionyl substitutions on the amino group. | nih.gov |

| TbPTR1 Inhibition | A 2-3 atom linker between the thiadiazole and a terminal aryl group. | acs.org |

Advanced Computational and Theoretical Studies on 2 3 Aminopropylamino 1,3,4 Thiadiazole Systems

Molecular Docking and Simulation Methodologies for Target Identification and Binding Mode Prediction

Molecular docking and simulation are powerful computational tools used to predict the binding orientation of a small molecule (ligand) to its macromolecular target, typically a protein. This methodology is instrumental in identifying potential biological targets for compounds like 2-(3-aminopropylamino)-1,3,4-thiadiazole and elucidating the specific interactions that stabilize the ligand-protein complex. For the broader class of 1,3,4-thiadiazole (B1197879) derivatives, these studies have been widely applied to explore their potential as inhibitors of various enzymes and receptors implicated in diseases.

The process involves generating a three-dimensional model of the ligand and docking it into the binding site of a target protein whose structure has been determined experimentally (e.g., via X-ray crystallography) or computationally. Scoring functions are then used to estimate the binding affinity, with lower scores typically indicating a more favorable interaction. researchgate.net

Molecular dynamics (MD) simulations can further refine these predictions by simulating the movement of atoms in the complex over time, providing insights into the stability of the binding mode. nih.gov For instance, studies on 1,3,4-thiadiazole derivatives have identified potential interactions with targets such as epidermal growth factor receptor (EGFR), caspase-3, and cyclooxygenase-2 (COX-2). nih.govmdpi.com These simulations reveal key interactions, such as hydrogen bonds formed by the thiadiazole nitrogen atoms or the amino group, and hydrophobic interactions involving the core scaffold and its substituents. nih.govnih.gov

Table 1: Examples of Protein Targets and Key Interactions for 1,3,4-Thiadiazole Derivatives

| Target Protein | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|

| EGFR Kinase | Phe31, Ser59 | Arene-Arene, Hydrogen Bond | researchgate.net |

| Caspase-3 | Not Specified | Hydrogen Bonds | nih.gov |

| COX-2 | Not Specified | Stable Binding in Pocket | nih.gov |

| VEGFR-2 | Cys919, Asp1046 | Hydrogen Bond, Pi-Cation | mdpi.com |

| BRAF Kinase | Cys532, Phe583 | Hydrogen Bond, Pi-Alkyl | mdpi.com |

This table is interactive. Click on headers to sort.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ymerdigital.commdpi.com For 1,3,4-thiadiazole systems, QSAR studies are pivotal for predicting the biological efficacy of novel derivatives and for guiding the synthesis of more potent analogues. ymerdigital.comelsevierpure.com

The development of a QSAR model begins with a dataset of compounds with known biological activities (e.g., IC50 values). researchgate.net For each compound, a set of molecular descriptors is calculated. These descriptors are numerical values that encode different aspects of the molecule's structure, including:

Topological descriptors: Related to the connectivity of atoms.

Electronic descriptors: Describing the electronic properties, such as charge distribution.

Physicochemical descriptors: Such as lipophilicity (logP) and molecular weight. ymerdigital.com

Statistical methods, like multiple linear regression (MLR), are then used to build a mathematical equation that links these descriptors to the observed biological activity. ymerdigital.comresearchgate.net A robust QSAR model, validated through statistical metrics like the correlation coefficient (r²) and cross-validation coefficient (q²), can be used to predict the activity of new, unsynthesized compounds, thereby saving time and resources in the drug discovery process. elsevierpure.comresearchgate.netnih.gov Studies on thiadiazole derivatives have successfully used QSAR to predict their anticancer and antimicrobial activities. ymerdigital.comelsevierpure.comijpsdronline.com

Table 2: Statistical Validation of QSAR Models for Thiadiazole Derivatives

| Model Type | Predicted Activity | r² (Correlation) | q² (Cross-validation) | Reference |

|---|---|---|---|---|

| 2D-QSAR | Antiproliferative | 0.93 | 0.92 | elsevierpure.comresearchgate.net |

| 4D-QSAR | EGFR Inhibition | 0.82 | 0.67 | nih.gov |

| 2D-QSAR | G+ Inhibition | 0.9521 | 0.8619 | ijpsdronline.com |

This table is interactive. Click on headers to sort.

Electronic-Topological Method (ETM) and Neural Network Applications in Pharmacophore Elucidation

The Electronic-Topological Method (ETM) combined with feed-forward neural networks (FFNNs) represents an advanced approach for elucidating the pharmacophore of a series of biologically active molecules. nih.gov A pharmacophore is the specific three-dimensional arrangement of molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that is essential for a molecule to interact with its biological target and exert a specific activity. nih.gov

In the context of 2-amino-1,3,4-thiadiazole (B1665364) derivatives, the ETM-FFNN approach has been used to analyze structure-activity relationships for antituberculosis activity. nih.gov This method can identify both the features necessary for activity (pharmacophores) and those that are detrimental to it (anti-pharmacophores). The ability to distinguish between active and inactive compounds based on these structural features is crucial for designing new molecules with improved efficacy. nih.gov Neural networks, a form of artificial intelligence, are particularly adept at recognizing complex patterns within large datasets of chemical structures and activities, making them powerful tools for pharmacophore modeling, especially when traditional methods are insufficient. nih.gov

Conformational Analysis and Energetic Profiles

Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that a molecule can adopt through the rotation of its single bonds. The energetic profile of these conformers is critical, as the lowest-energy conformation (ground state) is typically the most populated and often represents the biologically active form of the molecule.

For molecules like this compound, which possess flexible side chains, understanding the preferred conformation is essential for predicting how it will fit into a protein's binding site. Computational methods, particularly Density Functional Theory (DFT), are extensively used for this purpose. scielo.bruniversci.com DFT calculations can accurately optimize the geometry of a molecule to find its minimum energy structure. scielo.br These studies provide detailed information on bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape. The analysis can also determine the energy barriers between different conformers, shedding light on the molecule's flexibility. scielo.br

Investigation of Molecular Interactions and Bonding Characteristics

Computational chemistry provides profound insights into the electronic structure and bonding characteristics of this compound systems. Methods like DFT are used to calculate fundamental electronic properties. scielo.br

Key characteristics investigated include:

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy gap between them (HOMO-LUMO gap) is an indicator of chemical stability. scielo.bruniversci.com

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, identifying electron-rich regions (potential hydrogen bond acceptors) and electron-poor regions (potential hydrogen bond donors). universci.com

Hydrogen Bonding: The 2-amino-1,3,4-thiadiazole scaffold has multiple sites for hydrogen bonding, including the nitrogen atoms of the thiadiazole ring and the amino groups. mdpi.com These interactions are fundamental to its binding with biological targets. Studies have shown that these molecules can form dimers and complex three-dimensional networks in the solid state through extensive hydrogen bonding. researchgate.net

Bonding Properties: The aromaticity and planarity of the 1,3,4-thiadiazole ring contribute to its in vivo stability. rsc.org The presence of the sulfur atom enhances lipophilicity, which can improve cell permeability. nih.gov

Table 3: Key Molecular Features and Their Significance

| Feature | Description | Significance in Biological Systems |

|---|---|---|

| Thiadiazole Ring | Aromatic 5-membered heterocycle containing sulfur and nitrogen. | Provides a stable scaffold, acts as a bioisostere for other rings, contributes to lipophilicity. nih.govrsc.org |

| Amino Groups | -NH2 and -NH- groups in the structure. | Act as key hydrogen bond donors, crucial for receptor binding. mdpi.com |

| N-C-S Moiety | A core structural element of the thiadiazole ring. | Believed to be responsible for a wide range of biological activities. nih.gov |

This table is interactive. Click on headers to sort.

Prediction of Oral Bioavailability and Permeability using Chemoinformatic Rules

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties—summarized by ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity)—must be evaluated. Chemoinformatic tools allow for the early-stage, in silico prediction of these properties, helping to identify candidates with favorable drug-like characteristics. nih.govbiointerfaceresearch.com

A key aspect of this is predicting oral bioavailability, which is often estimated using rules like Lipinski's Rule of Five. This rule states that orally active drugs generally have:

A molecular weight of less than 500 Daltons.

A logP (a measure of lipophilicity) not exceeding 5.

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

Computational programs can calculate these and other properties, such as aqueous solubility and membrane permeability, for compounds like this compound. biointerfaceresearch.comnih.gov Studies on various 1,3,4-thiadiazole derivatives have frequently shown that they possess favorable ADMET profiles, indicating good potential for oral bioavailability and minimal toxicity, making them promising scaffolds for further drug development. rsc.orgnih.govrsc.org

Table 4: Predicted ADMET Properties for Representative 1,3,4-Thiadiazole Derivatives

| Compound Type | Molecular Weight | LogP | H-Bond Donors | H-Bond Acceptors | Oral Bioavailability Prediction |

|---|---|---|---|---|---|

| Substituted 1,3,4-Thiadiazole | 350-450 | 2.5-4.0 | 1-3 | 4-6 | Good |

| Aminothiadiazole-Isatin Hybrid | 400-500 | 3.0-4.5 | 2-4 | 5-7 | Favorable |

Note: The data in this table are generalized from typical values found in the literature for this class of compounds nih.govrsc.org and are for illustrative purposes.

Preclinical Pharmacological Investigations of 2 3 Aminopropylamino 1,3,4 Thiadiazole and Derivative Efficacy

Antimicrobial Efficacy Profiles

Derivatives based on the 2-amino-1,3,4-thiadiazole (B1665364) structure have shown significant potential as antimicrobial agents, addressing the growing challenge of resistance to existing drugs. researchgate.net These compounds have been investigated for their activity against a wide range of pathogenic bacteria and fungi. nih.gov The versatility of the 2-amino-1,3,4-thiadiazole moiety allows for various substitutions, leading to the synthesis of compounds with enhanced and sometimes specific antimicrobial activities. nih.gov

The antibacterial efficacy of 2-amino-1,3,4-thiadiazole derivatives has been evaluated against both Gram-positive and Gram-negative bacteria. nih.gov Certain tris-2,5-disubstituted 1,3,4-thiadiazole (B1197879) derivatives have demonstrated good antibacterial activity against Streptococcus pneumoniae, Bacillus subtilis, Staphylococcus aureus (Gram-positive), as well as Pseudomonas aeruginosa, Escherichia coli, and Klebsiella pneumoniae (Gram-negative), with activity observed at concentrations from 8 to 31.25 μg/mL. nih.gov Similarly, newly synthesized 2-(3′-chloro-5′-phenoxybenzo[b]thiophen-2′-yl)-5-arylamino-1,3,4-thiadiazole derivatives were found to exhibit antimicrobial activity against E. coli, P. aeruginosa, S. aureus, and Streptococcus pyogenes. nih.gov

Hybrid molecules combining the 1,3,4-thiadiazole ring with other bioactive moieties, such as coumarin, have also been explored. These hybrid compounds showed moderate to good antibacterial activity, particularly against Proteus vulgaris and P. aeruginosa. nih.gov The introduction of a nitro group to the coumarin ring appeared to enhance the antibacterial effect against P. aeruginosa. nih.gov In another study, all synthesized derivatives of 2-amino-1,3,4-thiadiazole showed a significant inhibitory effect on Pseudomonas aeruginosa, while some also showed activity against methicillin-resistant Staphylococcus aureus (MRSA). raparinuni2024.org

| Compound/Derivative Class | Bacterial Strain(s) | Observed Activity |

|---|---|---|

| Tris-2,5-disubstituted 1,3,4-thiadiazoles | S. pneumoniae, B. subtilis, S. aureus, P. aeruginosa, E. coli, K. pneumoniae | Good activity at 8–31.25 μg/mL. nih.gov |

| 2-(3′-chloro-5′-phenoxybenzo[b]thiophen-2′-yl)-5-arylamino-1,3,4-thiadiazoles | E. coli, P. aeruginosa, S. aureus, S. pyogenes | Exhibited antimicrobial activity. nih.gov |

| Hybrid coumarin-1,3,4-thiadiazole derivatives | P. vulgaris, P. aeruginosa | Moderate to good activity; inhibition zone of 19–22 mm for P. aeruginosa. nih.gov |

| 2-Amino-1,3,4-thiadiazole derivatives | P. aeruginosa, MRSA | Significant inhibitory effect. raparinuni2024.org |

| 2-phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole | S. aureus | Marginally active with MIC of 62.5 μg/mL. nih.gov |

The 2-amino-1,3,4-thiadiazole scaffold is also a promising basis for the development of new antifungal agents. nih.gov Research has demonstrated the efficacy of these derivatives against various fungal pathogens, including Aspergillus species and Candida albicans. nih.gov For instance, certain 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine derivatives were tested for their antifungal activity against Aspergillus niger and Candida albicans using the disk diffusion technique. nih.gov

The antifungal potential can be enhanced through the formation of metal complexes. A study on 5-(2-aminoethyl)-2-amino-1,3,4-thiadiazole and its copper (II) and nickel (II) complexes revealed that while the ligand itself was less active than the standard drug clotrimazole, its metal complexes showed increased antifungal activity. nih.gov The Cu(II) complex was nearly as effective as clotrimazole against A. niger and more effective against Aspergillus flavus. nih.gov Furthermore, some hybrid coumarin-1,3,4-thiadiazole derivatives displayed antifungal activity against C. albicans. nih.gov Another class of compounds, tris-1,3,4-thiadiazole derivatives, showed good activity against yeasts like Saccharomyces cerevisiae. nih.gov

| Compound/Derivative Class | Fungal Strain(s) | Observed Activity |

|---|---|---|

| 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine derivatives | A. niger, C. albicans | Evaluated by disk diffusion technique. nih.gov |

| 5-(2-aminoethyl)-2-amino-1,3,4-thiadiazole Cu(II) complex | A. niger, A. flavus | Almost as effective as clotrimazole against A. niger and more effective against A. flavus. nih.gov |

| Tris-2,5-disubstituted 1,3,4-thiadiazole derivatives | A. fumigatus, C. albicans, Geotrichum candidum | Good activity at concentrations of 8–31.25 μg/mL. nih.gov |

| Tris-1,3,4-thiadiazole derivative | Saccharomyces cerevisiae | Good activity. nih.gov |

| 4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diol (C1) | Candida species | Potent agent with MIC100 values from 8 to 96 μg/ml. nih.gov |

Tuberculosis remains a significant global health issue, necessitating the discovery of novel therapeutic agents. cbijournal.com The 1,3,4-thiadiazole scaffold has been identified as a valuable starting point for the development of new antitubercular drugs. mdpi.comnih.gov Various derivatives containing the 2-amino-1,3,4-thiadiazole moiety have been synthesized and evaluated for their activity against Mycobacterium tuberculosis.

One study reported that 2-phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole exhibited the highest inhibitory activity among a series of tested compounds against M. tuberculosis H37Rv. nih.gov Another series, 2-phenylamino-5-R-1,3,4-thiadiazole derivatives, also showed promising results, with the 2-phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole compound demonstrating 69% inhibition against M. tuberculosis H37Rv at a concentration of 6.25 μg/mL. cbijournal.com Additionally, N-[5-(1-amino-2-phenylethyl)-1,3,4-thiadiazol-2-yl]-6-fluoro-7-substituted 1,3-benzothiazol-2-amine derivatives have shown promising antitubercular activity when compared to standard drugs like rifampicin and isoniazid. nih.gov

| Compound/Derivative Class | Target | Observed Activity (MIC or % Inhibition) |

|---|---|---|

| 2-phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole | M. tuberculosis H37Rv | 69% inhibition at 6.25 μg/mL. cbijournal.comnih.gov |

| 2-phenylamino-5-phenyl-1,3,4-thiadiazole | M. tuberculosis H37Rv | 65% inhibition at 6.25 μg/mL. cbijournal.com |

| N-(5-(4-substituted phenyl)-1,3,4-thiadiazol-2-yl)-4-(1H-pyrrol-1-yl)benzamides (5c, 5d) | M. tuberculosis H37Rv | MIC of 3.12 µg/mL. connectjournals.com |

| 5-[Substituted] phenyl –N-[1E]-[Substituted] phenyl methylene]1,3,4 thiadiazol-2-amine Schiff bases (SDK3, SDK5) | M. tuberculosis H37Rv | MIC of 3.12 mcg/mL. jchps.com |

| 5-[Substituted] phenyl –N-[1E]-[Substituted] phenyl methylene]1,3,4 thiadiazol-2-amine Schiff bases (SDK1, SDK2) | M. tuberculosis H37Rv | MIC of 6.25 mcg/mL. jchps.com |

Parasitic diseases, including leishmaniasis, affect millions of people globally, and the need for new, effective treatments is urgent. nih.govnih.gov The 2-amino-1,3,4-thiadiazole structure has emerged as a promising scaffold for developing novel antileishmanial agents. nih.gov The thiadiazole ring's properties, such as enhancing lipophilicity and good cell permeability, contribute to its potential as an antiparasitic drug candidate. nih.gov

Several studies have synthesized and evaluated 2-amino-1,3,4-thiadiazole derivatives for their activity against Leishmania species. nih.gov One study synthesized a series of 2-substituted-thio-1,3,4-thiadiazoles and evaluated them against Leishmania major. The most active compound demonstrated half-maximal inhibitory concentration (IC50) values of 44.4 µM against promastigotes and 64.7 µM against amastigotes after 24 hours of incubation. mui.ac.ir Many of the reported derivatives are considered valuable lead compounds for the future development of alternative treatments for leishmaniasis. nih.gov

| Compound/Derivative Class | Parasite Form | Observed Activity (IC50) |

|---|---|---|

| 2-substituted-thio-1,3,4-thiadiazole (Compound II) | L. major promastigotes | 44.4 µM (24h). mui.ac.ir |

| L. major amastigotes | 64.7 µM (24h). mui.ac.ir |

The 2-amino-1,3,4-thiadiazole moiety is also recognized for its potential in developing treatments for trypanosomiasis, a parasitic disease caused by protozoa of the genus Trypanosoma. nih.govnih.gov The drug megazol, which contains a 2-amino-1,3,4-thiadiazole ring, is a known antitrypanosomal agent, highlighting the potential of this chemical class. nih.gov Researchers have designed and synthesized new derivatives based on this scaffold to identify more potent and less toxic compounds.

In one study, new 1,3,4-thiadiazole-2-arylhydrazone derivatives were designed as analogues of megazol. The evaluation of these compounds against bloodstream trypomastigote forms of Trypanosoma cruzi led to the identification of a potent prototype, brazilizone A, which exhibited an IC50 value of 5.3 µM after 24 hours. nih.gov These findings underscore the importance of the 2-amino-1,3,4-thiadiazole scaffold as a foundation for developing new drugs against parasitic infections. nih.gov

| Compound/Derivative Class | Parasite Form | Observed Activity (IC50) |

|---|---|---|

| Brazilizone A (1,3,4-thiadiazole-2-arylhydrazone derivative) | T. cruzi bloodstream trypomastigotes | 5.3 µM (24h). nih.gov |

Antiviral Spectrum and Potency

The emergence of viral resistance to existing therapies necessitates the discovery of new antiviral agents with novel mechanisms of action. nih.gov Compounds incorporating the 2-amino-1,3,4-thiadiazole moiety have been evaluated for their antiviral activity against a variety of viral strains. researchgate.netnih.gov

In the search for new anti-HIV agents, 2-(5-amino-1,3,4-thiadiazol-2-ylthio)-N-(aryl) acetamide derivatives were synthesized and tested. While less potent than the standard drug zidovudine (IC50 = 0.016 μM), these compounds demonstrated significant anti-HIV-1 activity, with IC50 values in the micromolar range (7.50–20.83 μM). nih.govmdpi.com Another compound, 2-Amino-5-(2-sulphamoylphenyl)-1,3,4-thiadiazole, was found to reduce the replication of DNA viruses like adenovirus Ad17 and herpes simplex HSV-1, as well as RNA viruses such as Poliovirus 1, Echovirus 2, and Coxsackie virus B4 at concentrations between 20 to 100 μg/mL. mdpi.com

Furthermore, in the context of plant viruses, a series of novel 1-phenyl-4-(1,3,4-thiadiazole-5-thioether)-1H-pyrazole-5-amine derivatives were designed and showed excellent protective activity against the Tobacco mosaic virus (TMV). One derivative, in particular, had a half-maximal effective concentration (EC50) of 203.5 μg/mL, which was superior to the commercial agent ningnanmycin (EC50 = 261.4 μg/mL). mdpi.com

| Compound/Derivative Class | Virus | Observed Activity (IC50/EC50) |

|---|---|---|

| 2-(5-amino-1,3,4-thiadiazol-2-ylthio)-N-(aryl) acetamides | HIV-1 | IC50 range of 7.50–20.83 μM. nih.govmdpi.com |

| 1-phenyl-4-(1,3,4-thiadiazole-5-thioether)-1H-pyrazole-5-amine (Compound E2) | Tobacco mosaic virus (TMV) | EC50 of 203.5 μg/mL. mdpi.com |

| 2-Amino-5-(2-sulphamoylphenyl)-1,3,4-thiadiazole | Adenovirus Ad17, HSV-1, Poliovirus 1, Echovirus 2, Coxsackie virus B4 | Reduced replication at 20-100 μg/mL. mdpi.com |

Antineoplastic and Antiproliferative Research

The 1,3,4-thiadiazole scaffold is a recurring structural motif in the design of potential anticancer agents. bepls.commdpi.com Derivatives have shown promise in preclinical studies by exhibiting cytotoxicity against various cancer cell lines and modulating key cellular processes involved in cancer progression. bepls.commdpi.com

Derivatives of 2-amino-1,3,4-thiadiazole have demonstrated potent cytotoxic and antiproliferative effects across a range of human cancer cell lines. researchgate.netnih.gov One study investigated the activity of 2-(3-chlorophenyloamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (4ClABT), which inhibited the proliferation of tumor cells in a dose-dependent manner. researchgate.netnih.gov This effect was observed in cell lines derived from breast carcinoma (T47D), colon carcinoma (HT-29), and nervous system cancers, among others. researchgate.netnih.gov

Other research has focused on developing derivatives with enhanced potency. A series of novel 1,3,4-thiadiazole derivatives were tested against MCF-7 and MDA-MB-231 breast cancer cell lines. mdpi.comnih.gov The compound 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole was identified as the most active, with IC50 values of 49.6 µM against MCF-7 cells and 53.4 µM against MDA-MB-231 cells. mdpi.comnih.gov Notably, these compounds exhibited weaker cytotoxic activity on normal fibroblast cell lines, suggesting a degree of selectivity for cancer cells. mdpi.com Further studies have reported IC50 values in the low micromolar range for other derivatives against various cancer cell lines, including lung, prostate, and leukemia. nih.govresearchgate.net

| Derivative | Cancer Cell Line | IC50 (µM) | Reference Drug | IC50 of Reference (µM) |

|---|---|---|---|---|

| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | 49.6 | Etoposide | >100 |

| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MDA-MB-231 (Breast) | 53.4 | Etoposide | 80.2 |

| 2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole | PC3 (Prostate) | 25.1 | Doxorubicin | 0.8 |

| N-(4-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)-acetamide | MCF-7 (Breast) | 0.28 µg/mL | - | - |

The anticancer activity of 1,3,4-thiadiazole derivatives is linked to their ability to interfere with multiple cellular pathways essential for tumor growth and survival. bepls.comresearchgate.net One of the proposed mechanisms of action relates to the structural similarity of the 1,3,4-thiadiazole ring to pyrimidine (B1678525), which allows these compounds to interfere with DNA synthesis and replication. nih.govmdpi.com Studies have confirmed that certain derivatives can decrease the rate of DNA synthesis in cancer cells. researchgate.net

Furthermore, these compounds have been shown to induce apoptosis, or programmed cell death, in cancer cells. bepls.com In silico and in vitro studies suggest that this can occur through the activation of key apoptotic proteins such as Caspase 3, Caspase 8, and BAX. mdpi.comnih.gov Other research indicates that 1,3,4-thiadiazole derivatives can disrupt critical cell signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are often dysregulated in cancer. bepls.com Additionally, some derivatives have been found to inhibit the phosphorylation of receptor tyrosine kinases like EGFR and HER-2, which are important drivers of cell proliferation and survival in many cancers. mdpi.com The ability to reduce cancer cell motility has also been reported, suggesting a potential role in preventing metastasis. researchgate.netresearchgate.net

Antinociceptive Research Pathways

The 1,3,4-thiadiazole scaffold is a key structure in the development of new therapeutic agents, with research indicating its significant potential in creating compounds with analgesic properties. semanticscholar.org The mesoionic character of the 1,3,4-thiadiazole ring allows these molecules to more readily cross cellular membranes, facilitating interaction with various biological targets. nih.gov Investigations into new derivatives have focused on evaluating their effects against different types of pain stimuli, including mechanical, thermal, and chemical, to understand their mechanisms of action within the nervous system. nih.govresearchgate.net

Centrally mediated antinociception involves the modulation of pain signals within the central nervous system (CNS). Studies on novel 1,3,4-thiadiazole derivatives have utilized standard preclinical models, such as the hot-plate and tail-clip tests, to assess this activity. nih.govresearchgate.net These tests measure the reaction time of subjects to thermal and mechanical pain stimuli, respectively, with an increase in reaction time indicating a central analgesic effect.

In one study, a series of newly synthesized 1,3,4-thiadiazole derivatives were evaluated for their antinociceptive properties. nih.gov Several compounds from this series demonstrated a significant increase in pain reaction times in both the hot-plate and tail-clip tests, suggesting an analgesic effect mediated by the central nervous system. nih.govresearchgate.net Specifically, compounds identified as 3b, 3c, 3d, 3e, 3g, and 3h were effective in these assays, pointing to their interaction with central nociceptive pathways. nih.govresearchgate.net The sulfur atom within the thiadiazole ring is thought to enhance liposolubility, which is an important characteristic for drugs targeting the CNS. nih.gov

| Compound | Chemical Name | Hot-Plate Test Activity | Tail-Clip Test Activity | Mediating Pathway |

|---|---|---|---|---|

| 3b | 2-{[5-((4-Nitrophenyl)amino)-1,3,4-thiadiazol-2-yl]thio}-N-(4-methylphenyl)acetamide | Active | Active | Central |

| 3c | 2-{[5-((4-Nitrophenyl)amino)-1,3,4-thiadiazol-2-yl]thio}-N-(4-methoxyphenyl)acetamide | Active | Active | Central & Peripheral |

| 3d | 2-{[5-((4-Nitrophenyl)amino)-1,3,4-thiadiazol-2-yl]thio}-N-(4-chlorophenyl)acetamide | Active | Active | Central |

| 3e | N-(1,3-Benzodioxol-5-ylmethyl)-2-{[5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl]thio}acetamide | Active | Active | Central & Peripheral |

| 3g | 2-{[5-((4-Nitrophenyl)amino)-1,3,4-thiadiazol-2-yl]thio}-N-(2,4-dimethylphenyl)acetamide | Active | Active | Central |

| 3h | 2-{[5-((4-Nitrophenyl)amino)-1,3,4-thiadiazol-2-yl]thio}-1-(morpholin-4-yl)ethan-1-one | Active | Active | Central |

Peripheral antinociceptive mechanisms involve the reduction of pain by acting on the peripheral nervous system, often by inhibiting the release of inflammatory mediators or blocking their receptors. nih.govmdpi.com The acetic acid-induced writhing test is a common preclinical model used to evaluate this type of analgesic activity. nih.gov In this test, a chemical irritant induces abdominal constrictions (writhes), and a reduction in the number of writhes by a test compound indicates peripheral antinociceptive action. nih.govmdpi.com

Research into 1,3,4-thiadiazole derivatives has shown that certain compounds can significantly decrease the number of writhing behaviors. nih.govresearchgate.net In the same study mentioned previously, compounds 3a, 3c, 3e, and 3f were found to substantially reduce acetic acid-induced writhing responses in mice. nih.gov This suggests that their mechanism of action may be linked to a decrease in the release of inflammatory substances in peripheral tissues or a direct blockade of their receptors. nih.gov Notably, compound 3e, the (1,3-benzodioxol-5-ylmethyl)amino substituted derivative, was unique among the tested compounds for demonstrating specific antinociceptive activity through both central and peripheral mechanisms. nih.gov

| Compound | Chemical Name | Acetic Acid-Induced Writhing Test Activity | Mediating Pathway |

|---|---|---|---|

| 3a | N-Benzyl-2-{[5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl]thio}acetamide | Active | Peripheral |

| 3c | 2-{[5-((4-Nitrophenyl)amino)-1,3,4-thiadiazol-2-yl]thio}-N-(4-methoxyphenyl)acetamide | Active | Central & Peripheral |

| 3e | N-(1,3-Benzodioxol-5-ylmethyl)-2-{[5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl]thio}acetamide | Active | Central & Peripheral |

| 3f | N-(4-Fluorobenzyl)-2-{[5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl]thio}acetamide | Active | Peripheral |

Antioxidant Activity Investigations

Derivatives of 1,3,4-thiadiazole have been investigated for their antioxidant properties, which is the ability to counteract oxidative damage caused by free radicals. chemmethod.comresearchgate.netsaudijournals.com Various in vitro assays are employed to determine this activity, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay, the ferric reducing antioxidant power (FRAP) test, and the thiobarbituric acid reactive substances (TBARS) test. saudijournals.comnih.gov

In one study, a series of 1,3,4-thiadiazole linked 4-thiazolidinone derivatives were synthesized and evaluated for their antioxidant potential using the DPPH method. researchgate.netsaudijournals.com Two compounds, TZD 3 and TZD 5, exhibited promising antioxidant activity, with IC50 values of 28.00µM and 27.50µM, respectively. researchgate.netsaudijournals.com These values were comparable to the standard antioxidant, ascorbic acid, which had an IC50 value of 29.2µM. researchgate.netsaudijournals.com Another study evaluating different thiazolidinone derivatives found that a 1,3,4-thiadiazole based compound (labeled as compound 4) showed superior DPPH radical scavenging capacity (33.98%) compared to other tested derivatives and also demonstrated high activity in the FRAP and TBARS assays. nih.gov The presence of electron-donating groups on the organic compounds is often associated with their capacity to act as free radical scavengers and resist oxidation. chemmethod.com

| Compound Series | Specific Compound | Antioxidant Test | Result (IC50 or % Inhibition) | Standard (Ascorbic Acid) |

|---|---|---|---|---|

| 1,3,4-Thiadiazole-Thiazolidinones | TZD 3 | DPPH | 28.00 µM | 29.2 µM |

| TZD 5 | DPPH | 27.50 µM | ||

| Thiazolidinone Derivatives | Compound 4 | DPPH | 33.98% Scavenging | 94.35% Scavenging |

| TBARS | ~50% LPO Inhibition | 62.32% LPO Inhibition | ||

| FRAP | 75% of Vitamin C Activity | - |

Other Investigated Biological Activities

Beyond pain relief and antioxidant effects, the versatile 1,3,4-thiadiazole nucleus has been explored for a range of other pharmacological activities due to its unique physicochemical properties. nih.govchemmethod.comfrontiersin.orguobaghdad.edu.iq The ability of these mesoionic compounds to cross cell membranes effectively makes them attractive candidates for targeting various biological molecules. chemmethod.com

α-Glucosidase inhibitors are therapeutic agents that help manage hyperglycemia by delaying carbohydrate digestion. The 1,3,4-thiadiazole scaffold has emerged as a promising framework for designing new inhibitors of this enzyme. nih.govnih.gov

Several studies have reported the synthesis of novel 1,3,4-thiadiazole derivatives with potent α-glucosidase inhibitory activity. nih.govnih.gov In one such study, a series of 1,3,4-thiadiazole-bearing Schiff base analogues were designed and evaluated. nih.gov Three analogues (compounds 4, 8, and 9) displayed remarkable inhibitory profiles with IC50 values of 2.20 ± 0.10 µM, 1.10 ± 0.10 µM, and 1.30 ± 0.10 µM, respectively. nih.gov These values indicated significantly higher potency compared to the standard drug acarbose (B1664774) (IC50 of 11.50 ± 0.30 µM). nih.gov Another research effort focused on 1,3,4-thiadiazole derivatives of 3-aminopyridin-2(1H)-ones. A derivative from this series, compound 8b, showed a very low IC50 value of 122.2 µM, which was approximately 8 times more potent than acarbose (998.3 µM) in that specific assay.

| Compound Series | Specific Compound | α-Glucosidase Inhibition (IC50) | Standard (Acarbose IC50) |

|---|---|---|---|

| Thiadiazole-Schiff Bases | Compound 4 | 2.20 ± 0.10 µM | 11.50 ± 0.30 µM |

| Compound 8 | 1.10 ± 0.10 µM | ||

| Compound 9 | 1.30 ± 0.10 µM | ||

| Thiadiazole-3-aminopyridinones | Compound 8b | 122.2 µM | 998.3 µM |

| Thiadiazole-3-aminopyridones | Compound 9'b | 3.66 mM | 13.88 mM |

Kinesins are motor proteins crucial for cell division, and their inhibition represents a target for anticancer therapies. chemmethod.comnih.gov The 1,3,4-thiadiazole structure has been identified as a scaffold for developing kinesin inhibitors. chemmethod.com Specifically, research has focused on the mitotic kinesin Eg5 (also known as KSP), which is essential for the formation of the bipolar spindle during mitosis. nih.gov

A study detailed the identification of a 2,4,5-substituted-1,3,4-thiadiazoline derivative as a new class of mitotic kinesin Eg5 inhibitor. nih.gov Through structural optimization of the side chains at the 2-, 4-, and 5-positions of the thiadiazoline ring, researchers were able to significantly increase the compound's Eg5 inhibitory activity. nih.gov The introduction of a sulfonylamino group at the 5-position and a bulky acyl group at the 2- and 4-positions were key modifications that enhanced potency. nih.gov While not directly involving 2-(3-aminopropylamino)-1,3,4-thiadiazole, the introduction of an aminopropyl side chain has been used in other series of kinesin spindle protein inhibitors to enhance properties like water solubility. researchgate.net

Antidepressant and Anxiolytic Potential

Extensive searches of publicly available scientific literature and research databases did not yield any specific preclinical studies investigating the antidepressant or anxiolytic potential of this compound.

While the broader class of 1,3,4-thiadiazole derivatives has been a subject of interest in central nervous system research, with various analogues being synthesized and evaluated for a range of pharmacological activities, including antidepressant and anxiolytic effects, no such data is available for the specific compound this compound.

Consequently, there are no detailed research findings or data tables on the efficacy of this particular compound in established preclinical models of depression (such as the forced swim test or tail suspension test) or anxiety (such as the elevated plus maze or light-dark box test) to report.

Future Directions and Emerging Research Avenues for 2 3 Aminopropylamino 1,3,4 Thiadiazole Research

Rational Design of Next-Generation 1,3,4-Thiadiazole-Based Therapeutic Agents

The rational design of new therapeutic agents is a key focus in medicinal chemistry, and the 1,3,4-thiadiazole (B1197879) nucleus is a prime candidate for such endeavors. nih.gov Its importance stems from its role as a bioisostere of pyrimidine (B1678525), a fundamental component of nucleobases. This structural similarity allows 1,3,4-thiadiazole derivatives to potentially interfere with DNA replication processes, a crucial mechanism in anticancer therapy. mdpi.comnih.govmdpi.com The mesoionic character of the thiadiazole ring further enhances its drug-like properties, enabling it to cross cellular membranes and interact with biological targets. nih.govmdpi.comtandfonline.com

Researchers are actively designing next-generation agents by strategically modifying the substituents at the C2 and C5 positions of the thiadiazole ring. mdpi.comnih.gov For instance, a study focused on creating a library of 2,5-disubstituted 1,3,4-thiadiazole derivatives to evaluate their cytotoxic activity against breast cancer cell lines. mdpi.comnih.gov The findings revealed that specific substitutions could significantly influence anti-proliferative effects. mdpi.com Another approach involves the synthesis of derivatives bearing different heterocyclic systems to explore a wider range of biological activities. nih.gov

Structure-activity relationship (SAR) studies are crucial in this process, helping to identify which chemical modifications enhance therapeutic efficacy. acs.org For example, research has shown that introducing electron-withdrawing groups, such as fluorine or trifluoromethyl, on an N-phenyl substituent can enhance the antiviral activity of 2-amino-1,3,4-thiadiazole (B1665364) derivatives. nih.gov This systematic approach of synthesis and biological evaluation is paving the way for more potent and selective 1,3,4-thiadiazole-based drugs.

| Compound Name | Modification Strategy | Observed Activity | Reference |

|---|---|---|---|

| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | Substitution at C2 and C5 positions | Strongest anti-proliferative activity against MCF-7 and MDA-MB-231 breast cancer cells in its series. | mdpi.comnih.gov |

| N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide | Substitution at C2 and C5 positions | Demonstrated notable activity against the MDA breast cancer cell line. | nih.gov |

| 2-phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole | 2,5-disubstitution | Showed the highest inhibitory activity against Mycobacterium tuberculosis H37Rv in its series. | nih.gov |

Hybridization Strategies with Complementary Pharmacophores

A promising strategy in modern drug design is the hybridization of two or more pharmacophores to create a single molecule with potentially synergistic or enhanced biological activities. mdpi.com This approach is being increasingly applied to the 1,3,4-thiadiazole scaffold to develop novel agents with improved efficacy and reduced potential for drug resistance. mdpi.com

Researchers have successfully created hybrid molecules by combining the 1,3,4-thiadiazole ring with other biologically active moieties such as indole (B1671886), pyridine, and coumarin. mdpi.comnih.govmdpi.com For example, the combination of thiadiazole and indole has yielded derivatives with potent anticancer properties. mdpi.com Similarly, pyridine-containing 1,3,4-thiadiazole derivatives have demonstrated significant antiproliferative activity against human colon and hepatocellular carcinoma cell lines. nih.gov Another study explored hybrids of 1,3,4-thiadiazole with indolin-2-one, targeting the c-KIT kinase protein, a key player in some cancers. acs.org

This strategy of molecular hybridization leverages the distinct therapeutic strengths of different chemical scaffolds to create novel compounds with multifaceted mechanisms of action.

| Hybrid Structure | Complementary Pharmacophore | Reported Biological Activity | Reference |

|---|---|---|---|

| 1,3,4-Thiadiazole-Indole | Indole | Anticancer | mdpi.com |

| 1,3,4-Thiadiazole-Pyridine | Pyridine | Antiproliferative against HCT-116 and Hep-G2 cancer cell lines | nih.gov |

| 1,3,4-Thiadiazole-Indolin-2-one | Indolin-2-one | Broad-spectrum anticancer activity | acs.org |

| Coumarin-Thiadiazole | Coumarin | Antimicrobial | mdpi.com |

Development of Host Factor-Directed Antiviral Compounds

The emergence of drug-resistant viral strains presents a significant global health challenge, necessitating the development of new antiviral strategies. nih.gov One innovative approach is host-factor-directed antiviral therapy, which targets cellular proteins and pathways essential for viral replication rather than the virus itself. nih.gov This strategy is gaining recognition as a way to combat viral resistance and develop broad-spectrum antiviral agents. nih.gov

The 1,3,4-thiadiazole scaffold is being explored for this purpose. As a bioisostere of pyrimidine, the thiadiazole ring has the inherent potential to interfere with viral life cycles. nih.gov Research into 2-phenylamino-1,3,4-thiadiazole derivatives has identified compounds that act as inhibitors of the Influenza A H3N2 virus subtype. nih.gov This indicates that thiadiazole derivatives can be designed to interact with host factors that respiratory viruses rely on for replication. The development of such compounds represents a promising frontier in the search for more durable and broadly effective antiviral treatments. nih.govnih.gov

Advancements in Computational Drug Discovery Platforms for Thiadiazole Analogs

Computational tools are revolutionizing the drug discovery process by enabling scientists to design and screen potential drug candidates in silico before undertaking costly and time-consuming laboratory synthesis. researchgate.netuowasit.edu.iq These platforms are being increasingly utilized in the research of 1,3,4-thiadiazole analogs to predict their biological activity and understand their mechanisms of action at a molecular level.

Molecular docking is a key computational technique used to study the binding interactions between newly designed 1,3,4-thiadiazole derivatives and their biological targets. researchgate.netuowasit.edu.iqnih.govmdpi.com For example, docking studies have been used to investigate how thiadiazole derivatives bind to the active site of enzymes like ADP-sugar pyrophosphatase and dihydrofolate reductase (DHFR). researchgate.netnih.gov These simulations can predict binding affinities and reveal key interactions, such as hydrogen bonds, that are crucial for a compound's activity. researchgate.netnih.gov

In one study, molecular docking of 1,3,4-thiadiazole derivatives against the NUDT5 enzyme, a target in breast cancer, helped identify a compound with a high binding score, suggesting strong potential as an inhibitor. researchgate.net Similarly, in silico studies were performed on thiadiazole derivatives targeting the TMPRSS2 enzyme, which is relevant to coronavirus entry into host cells. mdpi.com These computational approaches accelerate the identification of promising lead compounds and provide insights that guide the rational design of more effective thiadiazole-based therapeutics. acs.org

Exploration of New Biological Targets and Pathways

The therapeutic potential of 1,3,4-thiadiazole derivatives is vast, owing to their ability to interact with a wide array of biological targets. bepls.comnih.govbenthamdirect.com While their anticancer properties are well-documented, ongoing research is continually uncovering new enzymes and signaling pathways that can be modulated by these compounds. mdpi.com

Initially known for interfering with DNA synthesis, thiadiazole derivatives are now recognized as inhibitors of various key enzymes involved in disease progression. mdpi.comnih.gov These include protein kinases, which are central to cell signaling and are often dysregulated in cancer. bepls.comiscience.in Specific targets that have been identified for 1,3,4-thiadiazole derivatives include:

Protein Kinases : Such as c-Src/Abl tyrosine kinase, focal adhesion kinase (FAK), and Epidermal Growth Factor Receptor (EGFR). nih.govnih.gov Inhibition of these kinases can disrupt cancer cell proliferation and survival. bepls.com

Enzymes involved in gene expression : Histone deacetylases (HDACs) are a significant target. By inhibiting HDACs, thiadiazole compounds can lead to the activation of tumor suppressor genes. bepls.comnih.gov

Other critical enzymes : Carbonic anhydrase (CA), topoisomerase II, and lysine-specific histone demethylase 1A (LSD1) are also targets of interest. mdpi.comnih.govnih.gov

This expansion into new biological targets opens up possibilities for treating a wider range of diseases, including chronic myelogenous leukemia and various solid tumors. nih.govnih.gov The ability of the 1,3,4-thiadiazole scaffold to be chemically modified allows for the fine-tuning of its derivatives to selectively inhibit these diverse targets, highlighting the enduring importance of this heterocyclic system in the future of medicine. bepls.comnih.gov

| Biological Target | Therapeutic Area | Reference |

|---|---|---|

| c-Src/Abl Tyrosine Kinase | Cancer (e.g., Chronic Myelogenous Leukemia) | mdpi.comnih.govbenthamdirect.com |

| Histone Deacetylase (HDAC) | Cancer | bepls.comnih.gov |

| Epidermal Growth Factor Receptor (EGFR) | Cancer | nih.gov |

| Carbonic Anhydrase (CA) | Cancer, Diuretics | mdpi.comnih.govbenthamdirect.com |

| Topoisomerase II | Cancer | mdpi.comnih.gov |

| Lysine-Specific Histone Demethylase 1A (LSD1) | Cancer | nih.gov |

| Dihydrofolate Reductase (DHFR) | Antimicrobial, Anticancer | nih.gov |

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing 2-(3-aminopropylamino)-1,3,4-thiadiazole derivatives?

Answer:

A two-step approach is typically used:

Cyclization of thiosemicarbazides : Reacting thiosemicarbazide derivatives with POCl₃ under reflux (90–100°C) forms the thiadiazole core. For example, cyclization of o-hydroxybenzoic acid thiosemicarbazide in H₂SO₄ yields 5-(2-hydroxyphenyl)-2-amino-1,3,4-thiadiazole (75.6% yield) .

Functionalization : Introduce the 3-aminopropylamino group via nucleophilic substitution or condensation. For instance, hydrazonoyl chlorides react with hydrazine derivatives in ethanol/triethylamine to append side chains .

Key considerations : Optimize reaction time, temperature, and stoichiometry to avoid side products. Purification via recrystallization (e.g., DMSO/water mixtures) is critical .

Basic: How are 1,3,4-thiadiazole derivatives characterized structurally and purity-assessed?

Answer:

- Spectroscopy :

- Mass Spectrometry (MS) : Validate molecular ion peaks (e.g., [M+H]⁺ for C₄H₃F₃N₂O₂S₂ at m/z 232.20) .

- Elemental Analysis : Ensure ≤0.4% deviation between calculated and observed C/H/N/S values .

Basic: What in vitro assays are used for preliminary biological screening of these compounds?

Answer:

- Anticancer Activity :

- Antimicrobial Screening :

Advanced: What molecular mechanisms underlie the anticancer activity of aminothiadiazole derivatives?

Answer:

- ERK Pathway Inhibition : FABT suppresses ERK1/2 phosphorylation, reducing cyclin D1 expression and inducing G0/G1 arrest in A549 cells .

- Apoptosis Induction : Thiadiazole derivatives activate caspase-3/7 and increase Bax/Bcl-2 ratios .

- Copper Chelation : Poly-2-amino-1,3,4-thiadiazole films enhance copper corrosion resistance, suggesting metal-binding roles in redox-mediated cytotoxicity .

Advanced: How is thermodynamic stability evaluated for these compounds?

Answer:

- Combustion Calorimetry : Determine standard molar enthalpies of formation (ΔfH°). For 2-amino-1,3,4-thiadiazole, ΔfH°(g) = +82.3 kJ/mol, indicating moderate stability .

- Effusion Mass Spectrometry : Measure vapor pressures to assess sublimation enthalpies. Methyl/ethyl substituents increase stability due to steric and electronic effects .

Computational Support : DFT calculations correlate stability with aromaticity indices (e.g., NICS values) .

Advanced: How do structural modifications impact bioactivity in SAR studies?

Answer:

- Substituent Effects :

- Heterocycle Fusion : Triazolo-thiadiazole hybrids (e.g., compound 9c) show dual fluorescence, enabling cellular imaging and target engagement tracking .

Advanced: How are computational models applied to study thiadiazole derivatives?

Answer:

- Molecular Docking : Predict binding to kinases (e.g., ERK2) or DNA grooves. FABT docks into ERK2’s ATP-binding pocket with a Glide score of −9.2 kcal/mol .

- QSAR Modeling : Relate logP and polar surface area to antimicrobial activity. A QSAR model for thiadiazole-acetamides achieved R² = 0.89 .

- MD Simulations : Assess stability of thiadiazole-lipid interactions (e.g., DPPC bilayers) to optimize drug delivery .

Advanced: How to resolve contradictions in biological data across studies?

Answer:

- Contextual Factors :

- Methodological Harmonization :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.